molecular formula C13H11BrN4O B2722489 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326904-76-0

1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2722489
CAS No.: 1326904-76-0
M. Wt: 319.162
InChI Key: PXTWZOOEXUUVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a recognized and potent ATP-competitive inhibitor of the PIM kinase family ( PIM1, PIM2, and PIM3 ). The PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various cancers, including hematological malignancies and solid tumors. This compound exerts its research value by effectively blocking PIM kinase activity, which in turn leads to the inhibition of downstream signaling pathways, such as the phosphorylation of Bad, and promotes apoptosis in cancerous cells. Its primary research applications are in the field of oncology, where it is used as a chemical tool to investigate the biological functions of PIM kinases, to explore their role in tumorigenesis, and to study mechanisms of drug resistance and combination therapies in preclinical models. By providing a selective means to modulate PIM signaling, this inhibitor is a critical reagent for advancing the understanding of cancer biology and for validating PIM kinases as a therapeutic target.

Properties

IUPAC Name

1-(4-bromophenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O/c1-2-17-8-15-12-11(13(17)19)7-16-18(12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTWZOOEXUUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate under reflux conditions to yield the desired compound . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Chemical Reactions of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to their heterocyclic structure. These include:

  • Electrophilic Substitution : The presence of the bromine atom allows for electrophilic substitution reactions, where the bromine can be replaced by other functional groups.

  • Nucleophilic Addition : The nitrogen atoms in the heterocyclic rings can facilitate nucleophilic additions.

  • Hydrolysis : The pyrimidine ring can undergo hydrolysis under basic conditions to form the corresponding amide or carboxylic acid derivatives.

Reaction Conditions:

Reaction TypeConditionsProducts
Electrophilic SubstitutionAcidic conditions, suitable electrophileSubstituted pyrazolo[3,4-d]pyrimidine
Nucleophilic AdditionBasic conditions, nucleophileNucleophilic addition product
HydrolysisBasic conditions, waterAmide or carboxylic acid derivative

Spectroscopic Analysis

The structure and purity of 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and functional groups present.

Spectroscopic Data:

  • 1H NMR : Expected signals include those for the ethyl group (around 1.2 and 3.0 ppm), the bromophenyl ring (around 7.5-7.8 ppm), and the pyrimidine ring protons.

  • 13C NMR : Signals for the ethyl group, bromophenyl ring, and pyrimidine ring carbons are expected.

  • IR Spectroscopy : Absorption bands for the carbonyl group (around 1650 cm^-1) and aromatic rings are typical.

Biological Activities:

  • Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidines have shown activity against various bacteria and fungi .

  • Anticancer Activity : Some derivatives exhibit significant activity against cancer cell lines.

  • Anti-inflammatory Activity : Certain compounds have demonstrated anti-inflammatory effects .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials, often utilizing aminopyrazole derivatives as precursors. For instance, a common synthetic route includes the reaction of 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with various electrophiles to introduce the bromophenyl and ethyl groups . The structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure.

Anti-inflammatory Properties

Research has demonstrated that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit anti-inflammatory effects. In particular, this compound has shown promise in reducing inflammation in models of carrageenan-induced edema. The pharmacological evaluation indicates that this compound may inhibit prostaglandin synthesis, which is crucial for mediating inflammation .

Anticancer Activity

Preliminary studies have indicated that this compound possesses significant cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed IC50 values of 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells. These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Case Study 1: Anti-inflammatory Evaluation

A study conducted by Abd El-Salam et al. evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory activities. The results indicated that compounds similar to this compound exhibited lower ulcerogenic activity compared to Diclofenac®, making them safer alternatives for treating inflammatory conditions .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, researchers assessed the cytotoxicity of various pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines. The findings revealed that compounds with similar structures to this compound had significant growth-inhibitory effects on tumor cells, indicating potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

The pyrazolo[3,4-d]pyrimidinone scaffold is highly versatile, with modifications at positions 1, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Structural Features Reference
1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1: 4-bromophenyl; 5: ethyl C₁₃H₁₁BrN₄O Bromophenyl enhances lipophilicity
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1: 2-methylphenyl; 5: 4-bromobenzyl C₁₉H₁₅BrN₄O Bulky benzyl group increases steric hindrance
6-ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1: 4-methylphenyl; 5: 3-fluoro-4-methylphenyl; 6: ethyl C₂₁H₁₉FN₄O Fluorine atom improves metabolic stability
1-(7-methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one 1: 7-methoxyquinolin-4-yl; 6: methyl C₁₇H₁₂N₄O₂ Oxazinone ring modifies electronic density
PF-04447943 (PDE9 inhibitor) 1: tetrahydro-2H-pyran-4-yl; 6: substituted pyrrolidinyl C₂₁H₂₄FN₇O₂ Optimized for PDE9 binding and CNS penetration

Key Observations :

  • Conformational Flexibility: Dihedral angles between the pyrazolo[3,4-d]pyrimidinone core and substituents range from 5.72° to 28.96° in related structures, influencing binding pocket compatibility . The target compound’s ethyl group may reduce steric strain compared to bulkier substituents like benzyl .

Biological Activity

1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidin-4-one family. This compound exhibits significant biological activity due to its unique structure, which includes a fused pyrazole and pyrimidine ring system. The presence of a bromine atom and an ethyl group enhances its reactivity and potential therapeutic applications.

The compound's molecular formula is C13H12BrN3OC_{13}H_{12}BrN_3O with a molecular weight of approximately 319.16 g/mol. Its structural features contribute to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₁₃H₁₂BrN₃O
Molecular Weight319.16 g/mol
CAS Number1326904-76-0

Anticancer Activity

Research indicates that compounds related to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Lung Cancer (A549)
  • Colorectal Cancer (HCT116)

The compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects. For example, one study reported an IC50 value of approximately 1.05 ± 0.64 μM against the HL60 cell line, showcasing its effectiveness in targeting hematological malignancies .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have also indicated that derivatives of this compound possess antimicrobial properties against various pathogens. The presence of the bromophenyl group enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth .

Synthesis and Evaluation

A notable study synthesized several derivatives of pyrazolo[3,4-d]pyrimidin-4-one and evaluated their biological activities. The synthesized compounds were tested for their cytotoxicity against different cancer cell lines using the MTT assay. The results indicated that modifications at specific positions significantly influenced their biological activity .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies revealed that the compound binds effectively to the active sites of certain enzymes involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of substituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones with pyrazolo[3,4-d]pyrimidinone precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) is a common approach. Reaction temperature (100–120°C) and stoichiometric ratios of reagents (1:1.2 molar ratio for bromophenyl derivatives) are critical for achieving >70% yield .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, gradient elution with acetonitrile/water).

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substitution patterns?

  • Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify the bromophenyl proton environment (δ 7.4–7.8 ppm, aromatic protons) and ethyl group signals (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H]+^+ and bromine isotope pattern (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) .
    • Advanced Confirmation : Single-crystal X-ray diffraction (if crystalline) to resolve ambiguity in tautomeric forms (e.g., pyrazolo vs. pyrimidine ring protonation) .

Q. What are the solubility and stability profiles of this compound under experimental storage conditions?

  • Solubility : Soluble in DMSO (>10 mM), moderately soluble in ethanol (2–5 mM), and poorly soluble in aqueous buffers (<0.1 mM at pH 7.4). Use sonication or co-solvents (e.g., 10% PEG-400) for in vitro assays .
  • Stability : Store at −20°C in inert atmosphere (argon) to prevent oxidation. Monitor degradation via LC-MS; half-life >6 months under recommended conditions .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromophenyl vs. chlorophenyl) affect the compound’s pharmacological activity in kinase inhibition assays?

  • SAR Insights : Bromine’s electron-withdrawing effect enhances binding to ATP pockets in kinases (e.g., CDK2) compared to chlorophenyl analogs (IC50_{50} 0.8 μM vs. 1.5 μM). Use molecular docking (AutoDock Vina) to compare halogen-bond interactions with key residues (e.g., Leu83 in CDK2) .
  • Experimental Design : Test against a kinase panel (e.g., Eurofins KinaseProfiler™) with ATP concentrations adjusted to physiological levels (1 mM) to avoid false positives .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and bioavailability?

  • In Silico Tools :

  • Lipinski’s Rule of Five : MW <500, logP <5, H-bond donors <5 (compliance confirmed via SwissADME).
  • Bioavailability : Use QikProp (Schrödinger) to predict Caco-2 permeability (>50 nm/s) and plasma protein binding (>90%) .
    • Validation : Compare predictions with experimental Caco-2 assays and plasma protein binding (ultrafiltration method) .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Strategy : Grow single crystals via slow evaporation (methanol/chloroform 1:1) and perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Analyze bond lengths (C–N: ~1.32 Å vs. C–O: ~1.23 Å) to distinguish tautomers .
  • Case Study : For 1-(4-chlorophenyl) analogs, crystallography confirmed the 1,5-dihydro-4H tautomer as the dominant form in solid state .

Q. What experimental approaches address contradictory data in cytotoxicity assays across different cell lines?

  • Troubleshooting :

  • Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess metabolite-driven toxicity.
  • Assay Conditions : Standardize incubation time (48–72 hr) and serum concentration (10% FBS) to minimize variability .
    • Statistical Analysis : Apply ANOVA with post-hoc Tukey test to compare IC50_{50} values (p <0.05) across replicates .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Optimization : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Use catalytic p-toluenesulfonic acid (10 mol%) under microwave irradiation (80°C, 30 min) to reduce energy consumption .
  • Metrics : Calculate E-factor (kg waste/kg product); aim for <15 via solvent recovery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.